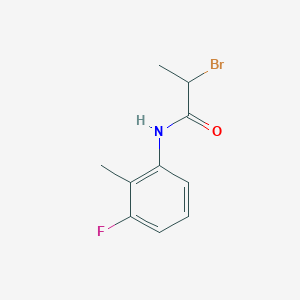
2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Bromo-N-(3-fluoro-2-methylphenyl)propanamide” is a chemical compound with the molecular formula C10H11BrFNO and a molecular weight of 260.1 . It is also known by its CAS number 1694226-86-2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanamide backbone with a bromine atom attached to the second carbon atom and a 3-fluoro-2-methylphenyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 334.5±37.0 °C, and its predicted density is 1.502±0.06 g/cm3 . The compound’s pKa is predicted to be 11.87±0.70 .科学研究应用
BFMPA has been used in a variety of scientific research applications, including in the study of biological signaling pathways, drug development, and the study of protein-protein interactions. BFMPA has been used to study the effects of various drugs on cell signaling pathways, as well as to study the effects of protein-protein interactions on cell signaling pathways. BFMPA has also been used to study the effects of various drugs on the expression of certain genes.
作用机制
The exact mechanism of action of BFMPA is not fully understood, however, it is believed to interact with certain proteins and enzymes in the cell, resulting in changes in the cell's signaling pathways. BFMPA has been demonstrated to bind to certain proteins and enzymes, including the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in the regulation of cell growth and differentiation. BFMPA has also been shown to interact with certain G-protein coupled receptors (GPCRs), which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
BFMPA has been demonstrated to possess a wide range of biochemical and physiological effects. BFMPA has been shown to have anti-inflammatory, anti-cancer, and anti-fungal effects. BFMPA has also been shown to possess anti-oxidant, anti-apoptotic, and anti-viral properties. BFMPA has been demonstrated to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In addition, BFMPA has been shown to possess anti-tumorigenic and anti-angiogenic properties.
实验室实验的优点和局限性
The primary advantage of using BFMPA in laboratory experiments is its ability to interact with a variety of proteins and enzymes in the cell, resulting in changes in the cell's signaling pathways. BFMPA has also been demonstrated to have a wide range of biochemical and physiological effects, making it a versatile molecule for laboratory experiments. However, BFMPA is highly toxic and can be difficult to handle in the laboratory, making it necessary to take proper safety precautions when using it.
未来方向
In the future, BFMPA could be used to further study the effects of various drugs on cell signaling pathways, as well as to study the effects of protein-protein interactions on cell signaling pathways. BFMPA could also be used to study the effects of various drugs on the expression of certain genes, and to study the effects of various drugs on the development of certain diseases. Additionally, BFMPA could be used to study the effects of various drugs on the immune system, as well as to study the effects of various drugs on the development of cancer. Finally, BFMPA could be used to study the effects of various drugs on the development of neurodegenerative diseases, as well as to study the effects of various drugs on the development of neurological disorders.
合成方法
BFMPA can be synthesized through several routes, the most common of which is an amide synthesis reaction. This reaction involves the reaction of an amine, such as 2-bromo-N-(3-fluoro-2-methylphenyl)propanamide, with an acid chloride, such as 2-chloro-3-fluoro-2-methylphenyl propanoic acid. The reaction is typically carried out in an inert atmosphere, such as nitrogen, in the presence of a base, such as pyridine, to promote the formation of the amide.
属性
IUPAC Name |
2-bromo-N-(3-fluoro-2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-6-8(12)4-3-5-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWKTWVAADBTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C(C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[[6,7-dimethoxy-2-(3-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2830518.png)
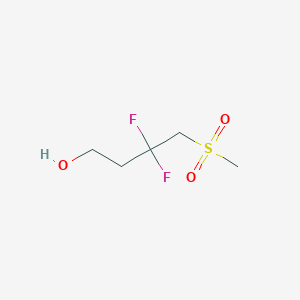
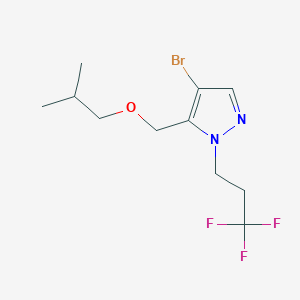
![2-(2-Methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2830523.png)
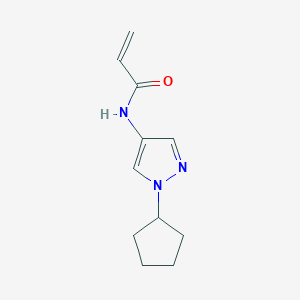
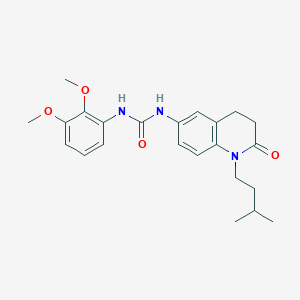
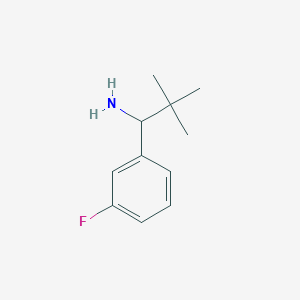


![N-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine](/img/structure/B2830530.png)
![methyl 4-(4-methylphenyl)-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2830533.png)
![[1-(2,2-Difluoroethyl)cyclobutyl]methanamine](/img/structure/B2830535.png)
![7-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2830536.png)
